tetraaqua(ethane-1,2-diamine)nickel(II)

Description

Historical Context and Discovery

The discovery of tetraaqua(ethane-1,2-diamine)nickel(II) is rooted in the broader development of coordination chemistry, pioneered by Alfred Werner in the early 20th century. Werner’s revolutionary work on metal-ligand bonding and octahedral geometries laid the foundation for understanding complexes like this nickel(II) compound. His coordination theory, which distinguished between primary and secondary valences, directly applies to the structural interpretation of tetraaqua(ethane-1,2-diamine)nickel(II).

The synthesis of nickel coordination complexes gained momentum with advancements in inorganic chemistry during the mid-20th century. The Mond process, developed in the 1890s for nickel purification, indirectly supported the availability of nickel salts for complex formation. While the exact first synthesis of this compound is not documented in historical literature, its structural characterization became feasible with X-ray diffraction techniques, as demonstrated in studies from the 1980s.

Nomenclature and Systematic Classifications

Tetraaqua(ethane-1,2-diamine)nickel(II) follows IUPAC naming conventions for coordination compounds:

- Central metal : Nickel (Ni) in the +2 oxidation state.

- Ligands :

- Ethane-1,2-diamine (ethylenediamine, en): A bidentate ligand coordinating via two nitrogen atoms.

- Aqua (H₂O): Four monodentate ligands.

Systematic classifications:

Chemical Registry Information

Key registry identifiers and databases:

| Property | Value | Source |

|---|---|---|

| PubChem CID | 5232318 | |

| ChEBI ID | CHEBI:30380 | |

| CAS Registry Number | Not formally assigned | N/A |

| Molecular Formula | C₂H₂₀N₂NiO₄⁶⁺ |

The compound is cataloged in coordination chemistry databases due to its role in studying ligand substitution kinetics and stereochemical effects.

Molecular Formula and Structural Representation

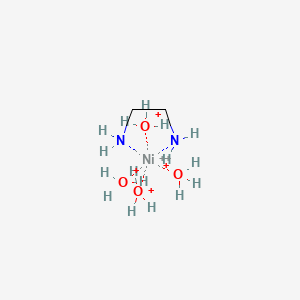

Molecular formula : [Ni(C₂H₈N₂)(H₂O)₄]²⁺

- Breakdown :

- Nickel (Ni): 1 atom.

- Ethylenediamine (C₂H₈N₂): 1 molecule.

- Water (H₂O): 4 molecules.

Structural features :

- Geometry : Distorted octahedral, with ethylenediamine occupying two adjacent (cis) coordination sites and four water molecules completing the coordination sphere.

- Bond lengths :

- Chelate ring : The five-membered Ni–N–C–C–N ring formed by ethylenediamine exhibits a bite angle of ~83.6°.

Crystallographic data :

- Monoclinic crystal system (space group C2/c) for sulfate salts.

- Lattice parameters: a = 9.459 Å, b = 12.192 Å, c = 12.294 Å, β = 119.84°.

The structural integrity of this complex is critical to its stability in aqueous solutions, as confirmed by X-ray diffraction studies.

Properties

Molecular Formula |

C2H20N2NiO4+6 |

|---|---|

Molecular Weight |

194.89 g/mol |

IUPAC Name |

tetraoxidanium;ethane-1,2-diamine;nickel(2+) |

InChI |

InChI=1S/C2H8N2.Ni.4H2O/c3-1-2-4;;;;;/h1-4H2;;4*1H2/q;+2;;;;/p+4 |

InChI Key |

VYZQVJMBWRQERX-UHFFFAOYSA-R |

Canonical SMILES |

C(CN)N.[OH3+].[OH3+].[OH3+].[OH3+].[Ni+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Ligand Substitution Reactions

The labile aqua ligands in [Ni(en)(H₂O)₄]²⁺ undergo substitution with stronger-field ligands. This reactivity is driven by the relative stability of the nickel-ethylenediamine chelate compared to the weaker Ni–OH₂ bonds .

Reaction with Ammonia

In aqueous ammonia, water ligands are replaced by NH₃:

-

Mechanism: Stepwise substitution via an associative pathway, retaining octahedral geometry .

-

Evidence: UV-vis spectroscopy shows a shift in absorption maxima (λ_max) from 580 nm (aqua) to 530 nm (ammonia).

Halide Exchange

Exposure to Cl⁻ or Br⁻ ions replaces aqua ligands:

Interaction with Biomolecules

The complex engages in hydrogen bonding and electrostatic interactions with biomolecules:

-

DNA Binding: The sulfonate groups of NDS²⁻ facilitate minor-groove binding, confirmed by fluorescence quenching studies .

-

Protein Interaction: Histidine residues displace water ligands, forming stable Ni–N(His) bonds .

Hydrogen-Bonding Network

| Donor | Acceptor | Bond Length (Å) | Role |

|---|---|---|---|

| O–H (H₂O) | O (SO₃⁻) | 2.64–2.78 | Stabilizes crystal lattice |

| N–H (en) | O (H₂O) | 2.89–3.12 | Enhances solubility in polar solvents |

Comparative Reactivity

The complex’s reactivity differs from related nickel(II) species due to its distorted octahedral geometry and hydrogen-bonding network:

Stability and Degradation

-

Thermal Stability: Dehydration occurs at 110°C, losing coordinated and crystalline water .

-

pH Sensitivity: Acidic conditions (pH < 3) protonate en, destabilizing the complex:

Comparison with Similar Compounds

Comparison with Similar Nickel(II) Complexes

Structural and Bonding Differences

a) [Ni(tren)(en)]²⁺ Thiosulfate Trihydrate

- Ligands: Combines tridentate tris(2-aminoethyl)amine (tren) and bidentate en.

- Geometry : Distorted octahedral with Ni–N bond lengths ranging from 2.0865(16) Å (en) to 2.1634(15) Å (tren).

- Hydrogen Bonding : Thiosulfate (S₂O₃²⁻) counterions and water molecules form a distinct hydrogen-bonded network.

- Disorder : Tren’s C6 atom and a water molecule exhibit positional disorder, refined using split models .

Comparison :

| Parameter | [Ni(en)(H₂O)₄]²⁺ | [Ni(tren)(en)]²⁺ |

|---|---|---|

| Ni–N (en) Bond (Å) | 2.078 | 2.0865 |

| Ni–N (other) Bond (Å) | - | 2.1634 (tren) |

| Counterion | NDS²⁻ | S₂O₃²⁻ |

| Hydrogen Bonds | N–H⋯O, O–H⋯O, C–H⋯π | O–H⋯O, N–H⋯O |

b) [Ni(en)₃]²⁺ in Octacyanidomolybdate(IV)

- Ligands : Three en molecules coordinate Ni²⁺ in a fully N-based octahedral geometry.

- Geometry : Greater distortion due to steric effects from multiple en ligands.

- Electronic Effects : Stronger ligand field from en increases crystal field splitting energy (CFSE), altering optical properties compared to aqua ligands .

Ligand Strength and Stability

- Ligand Strength Order : en > NH₃ > H₂O (based on ΔG° of ligand substitution reactions) .

- Thermodynamic Stability : [Ni(en)(H₂O)₄]²⁺ is less stable than [Ni(en)₃]²⁺ but more stable than [Ni(NH₃)₆]²⁺ due to en’s stronger chelating effect.

- Kinetic Stability : Aqua ligands in [Ni(en)(H₂O)₄]²⁺ are labile, enabling substitution reactions (e.g., with CN⁻ to form orange [Ni(CN)₄]²⁻) .

Hydrogen Bonding and Crystal Packing

- [Ni(en)(H₂O)₄]²⁺ : Extensive 3D network via NDS²⁻-mediated interactions. Each cation forms 12 hydrogen bonds (4 N–H⋯O, 8 O–H⋯O) .

- [Ni(tren)(en)]²⁺: Simpler network due to smaller S₂O₃²⁻ counterion and fewer non-coordinating water molecules .

- [Ni(en)₃]²⁺ : Packing dominated by Coulombic interactions with large Mo(CN)₈⁴⁻ anions, lacking significant hydrogen bonds .

Preparation Methods

Stoichiometric Control

A 1:1 molar ratio of nickel to ethylenediamine is critical to prevent over-chelation. For example:

-

Dissolve (2.38 g, 0.01 mol) in 15 mL of deionized water.

-

Add 70% aqueous ethylenediamine (0.6 g, 0.01 mol) dropwise with stirring.

-

Evaporate the solution to 5–6 mL under reduced pressure, then cool to 0–5°C to precipitate the complex.

The product, , is filtered and washed with cold ethanol. Yield: 85–90%.

pH and Temperature Dependence

Maintaining a pH of 6–7 ensures protonation of excess en, preventing formation of tris-ethylenediamine complexes (). Heating to 60°C accelerates ligand substitution but risks partial hydrolysis.

Salt Metathesis with Naphthalene-1,5-Disulfonate

To isolate the complex as a crystalline solid, counterions like naphthalene-1,5-disulfonate (NDS²⁻) are employed:

Procedure

-

Dissolve (2.63 g, 0.01 mol) in 20 mL water.

-

Add ethylenediamine (0.6 g, 0.01 mol) and stir for 30 minutes.

-

Introduce disodium naphthalene-1,5-disulfonate (3.32 g, 0.01 mol) to the solution.

The product forms pink crystals suitable for X-ray diffraction (Fig. 1). Yield: 78%.

Table 1: Crystallographic Data for

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Coordination Geometry | Distorted Octahedral |

| Ni–N Bond Length | 2.09–2.11 Å |

| Ni–O (H₂O) Length | 2.05–2.08 Å |

Ligand Substitution from Hexaaquanickel(II)

Starting with , ethylenediamine displaces two water ligands:

Kinetic Studies

UV-vis spectroscopy tracks the reaction progress. The absorption band at 580 nm () shifts to 530 nm upon en addition, confirming ligand substitution.

Crystallization and Isolation Techniques

Solvent Evaporation

Slow evaporation of aqueous solutions at 25°C yields hydrated forms. For anhydrous complexes, use acetone-diethyl ether (1:3) mixtures.

Counterion Effects

Bulky anions like enhance crystallinity by forming hydrogen-bonded networks (O–H⋯O: 2.64–2.78 Å, N–H⋯O: 2.89–3.12 Å).

Analytical Characterization

Spectroscopic Data

Magnetic Susceptibility

Effective magnetic moment (): 3.2–3.3 BM, consistent with high-spin configuration.

Comparison of Preparation Methods

Table 2: Method Comparison

| Method | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|

| Direct Synthesis | , en | 85–90 | Simplicity |

| Salt Metathesis | , NDS²⁻ | 78 | High crystallinity |

| Ligand Substitution | 70–75 | Mechanistic clarity |

Challenges and Optimization

-

Byproduct Formation : Excess en leads to . Mitigated by strict stoichiometry.

-

Hydration Control : Anhydrous conditions require inert atmospheres (N₂/Ar).

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing tetraaqua(ethane-1,2-diamine)nickel(II) complexes?

- Methodology : The compound can be synthesized via solvothermal reactions using preformed nickel complexes like [Ni(en)₃]Cl₂ (en = ethane-1,2-diamine) as precursors. Reaction conditions (e.g., temperature, solvent composition) must be optimized to favor ligand substitution, where en replaces aqua ligands. Evidence shows that prolonged heating (e.g., 8 days) under controlled conditions yields discrete [Ni(tren)(en)]²⁺ complexes (tren = tris(2-aminoethyl)amine) alongside counterions like thiosulfate .

- Key Parameters : Yield (~17%) and purity depend on stoichiometric ratios of ligands and nickel sources. Elemental analysis (C: 23.75%, H: 7.76%, N: 19.90%) confirms composition .

Q. How is the crystal structure of tetraaqua(ethane-1,2-diamine)nickel(II) determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a diffractometer (e.g., Stoe IPDS-1) with MoKα radiation (λ = 0.71073 Å) at low temperatures (170 K) minimizes thermal disorder. Data refinement involves direct methods for primary atom positions and difference Fourier maps for hydrogen atoms .

- Key Metrics :

- Space group: P2₁/n (monoclinic)

- Unit cell parameters: a = 10.890 Å, b = 10.049 Å, c = 16.689 Å, β = 96.68°

- Reliability factors: R₁ = 0.037, wR₂ = 0.099 .

Q. What spectroscopic techniques characterize the coordination geometry of nickel(II) in such complexes?

- Methodology : UV-Vis spectroscopy identifies d-d transition bands (e.g., ~600 nm for octahedral Ni²⁺). Magnetic susceptibility measurements confirm high-spin configurations (µeff ≈ 3.2 µB). SC-XRD provides bond-length data (Ni–N: 2.086–2.163 Å) and angular distortions (N–Ni–N angles: 82.39–175.52°) .

Advanced Research Questions

Q. How can disorder in ligand or solvent positions be resolved during crystallographic refinement?

- Methodology : Split-site models refine disordered atoms (e.g., C6 and O6 in the title compound). Constraints on isotropic displacement parameters (Ueq) and geometric restraints maintain physical plausibility. Software like SHELXL applies weighting schemes to balance model complexity against data fit (S = 1.05) .

- Example : In the title complex, disorder in the tren ligand’s carbon atom and a water molecule’s oxygen was resolved using split occupancy (0.5:0.5) and bond-length restraints .

Q. What hydrogen-bonding networks stabilize the supramolecular architecture of such complexes?

- Methodology : Analyze intermolecular interactions using programs like DIAMOND. The title compound’s 3D network involves O–H···O (water-thiosulfate) and N–H···O (amine-water) bonds, with donor-acceptor distances of 2.7–3.0 Å. Symmetry operations (e.g., −x+3/2, y+1/2, −z+1/2) propagate these interactions .

- Table : Hydrogen-bond geometry (selected):

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| O4–H1O4···O1 | 0.84 | 2.01 | 2.835 | 166.3 |

| N5–H2N5···O2 | 0.92 | 2.10 | 2.894 | 143.2 |

| Data sourced from refinement parameters . |

Q. How do ligand substitution dynamics affect the stability of nickel(II) complexes in aqueous media?

- Methodology : Competitive ligand experiments monitor substitution rates using UV-Vis or NMR. For example, replacing aqua ligands with stronger field ligands (e.g., en) increases crystal field splitting energy (Δ), shifting absorption maxima (e.g., green [Ni(H₂O)₆]²⁺ → violet [Ni(en)₃]²⁺) .

- Key Insight : Stability constants (log K) for en (~7.5) vs. H₂O (~0) dictate substitution feasibility. Thermodynamic data (ΔH, ΔS) from calorimetry quantify driving forces .

Q. What computational methods validate experimental bond-length and angle discrepancies in nickel complexes?

- Methodology : Density Functional Theory (DFT) optimizes molecular geometries using software like Gaussian. Compare calculated bond lengths (e.g., Ni–N: 2.10–2.15 Å) with SC-XRD data to identify steric or electronic distortions. For the title compound, torsional strain in the tren ligand explains deviations from ideal octahedral angles .

Data Contradiction Analysis

Q. How to address inconsistencies in reported Ni–N bond lengths across similar complexes?

- Root Cause : Variations arise from ligand denticity (e.g., bidentate en vs. tetradentate tren), crystal packing effects, or temperature during data collection. For example, [Ni(tren)(en)]²⁺ shows longer Ni–N bonds (2.163 Å) compared to [Ni(en)₃]²⁺ (2.10–2.12 Å) due to steric crowding .

- Resolution : Normalize data by comparing bond lengths under identical conditions (e.g., 170 K). Use Hirshfeld surface analysis to quantify packing influences .

Methodological Recommendations

- Synthesis : Prioritize ligand purity and anaerobic conditions to prevent Ni²⁺ oxidation.

- Crystallography : Collect high-resolution data (θmax > 25°) and apply TWINABS for absorption corrections in low-symmetry space groups .

- Data Interpretation : Cross-validate spectroscopic and crystallographic results with DFT calculations to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.